molecular formula C14H18N4O B2780026 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 1286695-08-6

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No. B2780026
CAS RN: 1286695-08-6
M. Wt: 258.325
InChI Key: ZMVHWXUACPUBNQ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP belongs to the class of pyrazole derivatives and has a molecular weight of 296.4 g/mol.

Scientific Research Applications

Coordination Chemistry and Molecular Structure

Complexes of palladium(II) chloride with pyrazolylpropanamide-type ligands, including derivatives of the compound , have been synthesized. These studies provide insights into the coordination behavior of these ligands with palladium, showcasing their potential in forming supramolecular structures through hydrogen bonding and metal coordination. The synthesis of these complexes could pave the way for developing new materials and catalysts (Palombo et al., 2019).

Synthesis and Reactivity

Research on the synthetic routes to create pyrazolo[3,4-d]pyrimidines from pyrazole derivatives demonstrates the versatility of these compounds in heterocyclic chemistry. This includes acid-promoted synthesis, showcasing efficient methods to generate potentially biologically active pyrazolopyrimidines, highlighting the compound's role in the development of new chemical entities (Tseng et al., 2019).

Potential Biological Activities

The investigation into the synthesis of pyrazole and pyridine derivatives, including 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide, highlights the exploration of these compounds for anticancer, anti-5-lipoxygenase, and other biological activities. These studies suggest that modifications to the pyrazole core can lead to compounds with significant biological potential, opening avenues for drug development and therapeutic applications (Rahmouni et al., 2016).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, related to the compound , using density functional theory (DFT), provides insights into their potential activity as corrosion inhibitors. The study suggests that such compounds could be efficient in protecting metals against corrosion, indicating their utility beyond biological applications (Wang et al., 2006).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9-5-4-6-13(15-9)16-14(19)8-7-12-10(2)17-18-11(12)3/h4-6H,7-8H2,1-3H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVHWXUACPUBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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